10,11-Dimethoxy-alpha-yohimbine

Description

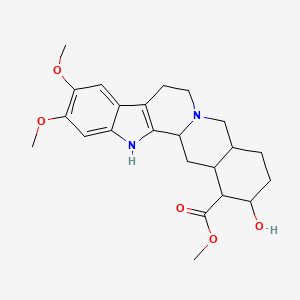

Structure

3D Structure

Properties

IUPAC Name |

methyl 18-hydroxy-6,7-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O5/c1-28-19-9-15-13-6-7-25-11-12-4-5-18(26)21(23(27)30-3)14(12)8-17(25)22(13)24-16(15)10-20(19)29-2/h9-10,12,14,17-18,21,24,26H,4-8,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNXYVGVBSLXHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=C(N2)C4CC5C(CCC(C5C(=O)OC)O)CN4CC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enantioselective Kinetic Resolution Strategy

A breakthrough synthetic approach for yohimbine alkaloids involves a bioinspired coupling strategy using enantioselective kinetic resolution. This method enables the construction of the entire pentacyclic skeleton with complete stereochemical control, providing a viable pathway for synthesizing this compound.

The key steps in this approach include:

- Use of an achiral 10-carbon building block (pyrone dimer) that mimics the functionality of the natural precursor secolaganin

- Enantioselective Pictet-Spengler cyclization with tryptamine derivatives

- Selective amidation to generate the complete yohimbine skeleton with control of all five stereogenic centers

This method allows for the collective synthesis of stereoisomeric yohimbine alkaloids through late-stage adjustment of stereochemistry at positions C3, C16, C17, and C20, making it adaptable for preparing various derivatives including this compound.

Transition-Metal-Catalyzed Approach

An alternative synthetic pathway employs transition-metal-catalyzed decarboxylative allylation combined with an intramolecular Diels-Alder (IMDA) cycloaddition. This modular approach has been successfully applied to synthesize conformationally liberated yohimbine analogues.

The synthesis proceeds through the following critical steps:

- Preparation of imino esters via condensation between indole aldehydes and amino esters

- Palladium or nickel-catalyzed decarboxylative allylation

- Reductive amination with O-Boc-protected glutaconaldehyde

- Scandium triflate-mediated endo-selective intramolecular Diels-Alder cycloaddition

For the specific preparation of this compound, this approach would require starting with appropriately substituted indole aldehydes containing methoxy groups at positions 10 and 11.

Optimization of Imine Condensation

A challenge in the synthesis involves the imine condensation step. Research has shown that traditional condensation methods using toluene with Dean-Stark traps or dichloromethane with desiccants lead to decomposition or undesired side reactions. An innovative solvent-free approach under reduced pressure has proven most effective, as illustrated in Table 1:

Table 1: Imine Condensation Conditions for Yohimbine Precursors

| Entry | Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | PhCH3, 120°C, Dean-Stark, 12 h | 9 | Decomposition of amine |

| 2 | MgSO4, CH2Cl2, 70°C (reflux), 48 h | <10 | Boc group removal |

| 3 | MgSO4, NEt3, 1,2-DCE, 100°C, 48 h | <10 | Transfer of N-Boc moiety |

| 4 | TiCl4, NEt3, Et2O/hexanes, 0-20°C, 16 h | 46 | Moderate yield |

| 5 | Air, 70°C, 2 h | 58 | No decomposition |

| 6 | Vacuum, 70°C, 3 h | 81 | Improved yield |

| 7 | Air, 70°C, 1 h; vacuum, 70°C, 2 h | 94 | Optimal conditions |

Source: Adapted from synthesis data for yohimbine analogues

These optimized conditions can be adapted for the preparation of 10,11-dimethoxylated precursors required for this compound synthesis.

Extraction and Semi-Synthetic Methods

Extraction from Natural Sources

An alternative approach to obtaining this compound involves extraction of related yohimbine alkaloids from natural sources followed by chemical modification. Alpha-yohimbine (rauwolscine) can be extracted from Rauwolfia species and subsequently modified to introduce the methoxy groups.

The extraction process typically follows these steps:

- Collection and processing of plant material (bark, stem, or leaves of Rauwolfia species)

- Extraction using methanol as the primary solvent at normal pH range (40-55°C)

- Multiple extraction steps using chloroform without acidification

- Purification using acid-base extraction techniques

This improved extraction method for alpha-yohimbine provides increased yields (50-65% higher compared to traditional methods) and eliminates the need for column chromatography, making it economically viable for industrial-scale production.

Stereochemical Considerations in Synthesis

The synthesis of this compound presents significant stereochemical challenges due to the presence of multiple stereogenic centers. Different synthetic approaches address stereochemical control in various ways:

Asymmetric Synthesis Methods

Several catalytic asymmetric synthesis methods have been developed for yohimbine alkaloids:

- Bicyclic guanidine-catalyzed asymmetric tandem isomerization intramolecular-Diels-Alder reaction (yield range: 72-91%)

- Thiourea-catalyzed acyl-Pictet-Spengler reaction followed by substrate-controlled intramolecular Diels-Alder reaction

- Enantioselective kinetic resolution through Pictet-Spengler cyclization/amidation cascade

These methods can potentially be adapted for the asymmetric synthesis of this compound with controlled stereochemistry.

Late-Stage Stereochemical Adjustment

The stereochemistry at various positions can be adjusted in the later stages of synthesis:

- C3-epimerization using Lewis acids (e.g., trimethylsilyl iodide or I2/PhSiH3)

- C17-stereochemistry adjustment through redox sequences involving Swern oxidation followed by reduction with selective reducing agents

For this compound, these methods would need to be optimized to ensure compatibility with the methoxy substituents.

Analytical Characterization Methods

Spectroscopic Analysis

Verification of the successful preparation of this compound requires comprehensive spectroscopic analysis:

Chromatographic Analysis

Purity assessment and quantification can be performed using:

- High-Performance Liquid Chromatography (HPLC) with UV detection at 210 nm

- Reverse-phase chromatography using ODS2 columns

- Isocratic elution with acetonitrile containing 0.1% TEA and water containing 0.1% TFA (35:65, v/v)

Chemical Reactions Analysis

10,11-Dimethoxy-alpha-yohimbine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Properties

10,11-Dimethoxy-alpha-yohimbine exhibits several pharmacological actions, primarily as an antagonist of alpha-2 adrenergic receptors. Its mechanism involves the modulation of neurotransmitter release, which can influence various physiological processes.

Key Mechanisms:

- Alpha-2 Adrenergic Receptor Antagonism : By blocking these receptors, the compound enhances norepinephrine release, which can improve blood flow and erectile function .

- Metabolic Effects : Research indicates that yohimbine derivatives may aid in lipid and carbohydrate metabolism, potentially benefiting individuals with metabolic disorders .

Erectile Dysfunction

This compound has been investigated for its efficacy in treating erectile dysfunction. Studies have shown that yohimbine can significantly improve erectile function by increasing blood flow to the genital area through its action on adrenergic receptors .

Weight Management and Metabolic Disorders

The compound has also been explored for its potential role in weight management. Yohimbine's effects on lipid metabolism suggest that it may help in managing obesity and related metabolic disorders. In clinical settings, it has shown promise in improving metabolic parameters even without significant weight loss .

Renoprotective Effects

Recent studies have indicated that yohimbine may possess renoprotective properties, particularly in cases of acute kidney injury induced by lipopolysaccharides (LPS). The compound appears to mitigate kidney damage by modulating inflammatory pathways and enhancing anti-inflammatory cytokine expression .

| Study | Methodology | Results |

|---|---|---|

| Shimokawa et al. | In vivo study on LPS-induced AKI | Reduced kidney damage and inflammation markers |

Cardiovascular Health

The cardiovascular effects of this compound are complex; while it can increase heart rate and blood pressure due to adrenergic stimulation, it may also have protective effects against certain types of myocardial dysfunction .

| Study | Dosage | Observations |

|---|---|---|

| Clinical Trial | Variable doses | Increased sympathetic activity without significant adverse effects on perceived exertion during exercise |

Case Studies

Several case studies have highlighted the variability in individual responses to yohimbine derivatives based on genetic factors such as cytochrome P450 enzyme activity. For instance, a study reported significant differences in blood concentrations of yohimbine among individuals with varying CYP2D6 phenotypes, affecting both efficacy and toxicity profiles .

Mechanism of Action

The primary mechanism of action of 10,11-Dimethoxy-alpha-yohimbine involves its interaction with alpha-2 adrenergic receptors. By blocking these receptors, the compound can modulate the release of neurotransmitters like norepinephrine. This action leads to increased sympathetic activity, which can affect various physiological processes such as blood pressure regulation and mood.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Effects

The position and nature of substituents on yohimbine derivatives significantly influence their physicochemical and biological properties. Below is a comparative analysis with key analogs:

Key Observations :

- Synthetic Accessibility: Compound 14 (from ) demonstrates that bulky substituents at the 7α-position require mesylation (MsCl) and chromatographic purification, achieving high yields (95%).

- Compound 14, with its polar mesylamino group, exhibits a lower melting point (183–185°C vs. yohimbine’s 235°C), highlighting how substituents disrupt crystal packing .

- Reactivity and Stability : shows that diacetyl-yohimbine undergoes dehydrogenation to form yobyrine, suggesting that electron-donating groups (e.g., methoxy) in this compound might stabilize the core structure against similar degradation .

Pharmacological Implications

While direct data for this compound are absent, comparisons can be drawn from yohimbine’s known effects:

- Receptor Binding : Methoxy groups may alter α₂-adrenergic receptor antagonism. For example, yohimbine’s efficacy relies on its unsubstituted indole core; bulky substituents (e.g., in compound 14 ) could sterically hinder receptor interactions .

- Yohimbine’s adverse effects (e.g., tachycardia, anxiety) might be modulated in the 10,11-dimethoxy derivative due to slower hepatic clearance .

Biological Activity

10,11-Dimethoxy-alpha-yohimbine is a compound derived from yohimbine, an alkaloid obtained from the bark of the Pausinystalia yohimbe tree. This compound has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by two methoxy groups attached to the yohimbine structure. This modification may influence its interaction with biological targets compared to its parent compound, yohimbine.

The primary mechanism of action for this compound is believed to involve:

- α2-Adrenergic Receptor Antagonism : Similar to yohimbine, this compound likely acts as a selective antagonist at α2-adrenergic receptors. This antagonism leads to increased norepinephrine release, enhancing sympathetic nervous system activity .

- Interaction with Other Receptors : While yohimbine primarily targets α2-adrenergic receptors, it also has lower affinity interactions with serotonin receptors (5-HT), which may contribute to its overall pharmacological profile .

Pharmacokinetics

The pharmacokinetic properties of this compound are not extensively studied; however, insights can be drawn from related compounds like yohimbine:

- Metabolism : The metabolism of yohimbine involves cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. Genetic variations in these enzymes can lead to significant interindividual differences in drug metabolism and efficacy .

- Elimination : Yohimbine exhibits a relatively short half-life of less than one hour, suggesting that this compound may also be rapidly cleared from the body .

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Anti-depressant Effects : Yohimbine has been studied for its potential antidepressant effects due to its ability to increase norepinephrine levels. It is hypothesized that this compound may similarly influence mood regulation through adrenergic pathways .

- Weight Loss and Metabolic Effects : Yohimbine is often marketed as a weight loss supplement due to its ability to increase lipolysis. The specific effects of this compound on metabolism require further investigation but may mirror those of yohimbine .

Case Study 1: Yohimbine Intoxication

A notable case study examined yohimbine intoxication in individuals who ingested a yohimbine-containing product. The study highlighted significant variability in blood concentrations due to differences in CYP2D6 phenotypes among subjects. This variability underscores the importance of genetic factors in the metabolism of compounds related to yohimbine .

Case Study 2: Clinical Trials

Clinical trials involving yohimbine have shown mixed results regarding its efficacy as an antidepressant and weight loss aid. These trials often report side effects such as anxiety and increased heart rate, which may also be relevant for this compound due to its similar action on adrenergic receptors .

Comparative Analysis with Related Compounds

| Compound | Mechanism of Action | Primary Uses | Side Effects |

|---|---|---|---|

| Yohimbine | α2-Adrenergic antagonist | Anti-depressant, weight loss | Anxiety, hypertension |

| 10-Hydroxy-yohimbine | Inactive metabolite | None | None |

| 11-Hydroxy-yohimbine | Active metabolite | Potential therapeutic applications | Variable based on metabolism |

Q & A

Q. How can researchers ensure compliance with ethical guidelines when using animal models for toxicity testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.